Tris(5-oxo-L-prolinato-N1,O2)aluminium

Description

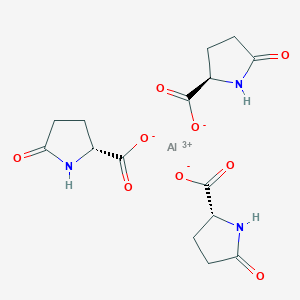

Tris(5-oxo-L-prolinato-N1,O2)aluminium (CAS No. 59792-81-3), also known as Aluminum PCA, is a coordination complex where aluminum(III) is chelated by three 5-oxo-L-prolinate ligands via nitrogen (N1) and oxygen (O2) atoms . Its IUPAC name, tris(5-oxo-L-prolinato-κN1,κO2)aluminium, reflects this binding mode. The compound is classified as a biological additive in cosmetic formulations, where it enhances product stability and functionality . Structurally, the 5-oxo-L-prolinate ligand (a derivative of pyroglutamic acid) contributes to its unique solubility and coordination behavior, distinguishing it from other aluminum-based compounds.

Properties

CAS No. |

59792-81-3 |

|---|---|

Molecular Formula |

C15H18AlN3O9 |

Molecular Weight |

411.30 g/mol |

IUPAC Name |

aluminum;(2R)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/3C5H7NO3.Al/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/q;;;+3/p-3/t3*3-;/m111./s1 |

InChI Key |

OYGSFRHDRNJHBP-DHNLYWTJSA-K |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].C1CC(=O)N[C@H]1C(=O)[O-].[Al+3] |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)aluminium typically involves the reaction of aluminum salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .

Industrial Production Methods: On an industrial scale, the production of Tris(5-oxo-L-prolinato-N1,O2)aluminium follows similar principles but is optimized for large-scale synthesis. This involves the use of high-purity starting materials, automated reaction systems, and efficient purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)aluminium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The ligands in the compound can be substituted with other ligands, resulting in the formation of new coordination complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Ligand exchange reactions are facilitated by the use of suitable solvents and temperature control.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized aluminum complexes, while substitution reactions can produce a variety of new coordination compounds .

Scientific Research Applications

Tris(5-oxo-L-prolinato-N1,O2)aluminium has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and treatment of certain diseases.

Mechanism of Action

The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)aluminium involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, proteins, and other biomolecules, modulating their activity and stability. This interaction can lead to various biological effects, such as inhibition of microbial growth or enhancement of antioxidant defenses .

Comparison with Similar Compounds

Metal Complexes with 5-Oxo-L-Prolinate Ligands

Compounds sharing the 5-oxo-L-prolinate ligand but differing in central metal ions exhibit variations in stability, solubility, and applications. Key examples include:

Key Observations :

- Neodymium and Cerium Complexes : These rare-earth metal derivatives are explored for specialized applications, such as catalysis or optical materials, due to their paramagnetic or luminescent properties .

- Zinc Analogue : Bis(5-oxo-L-prolinato-N1,O2)zinc (zinc pyroglutamate) is widely used in cosmetics for its skin-conditioning effects, contrasting with aluminum PCA’s role as a biological additive .

- Lutetium Complex : Demonstrates superior thermal stability, making it suitable for high-temperature biochemical processes .

Aluminum-Based Coordination Complexes

Aluminum complexes with different ligands highlight the impact of ligand choice on functionality:

Key Observations :

- Ligand Effects : The 5-oxo-L-prolinate ligand in aluminum PCA enhances biocompatibility compared to acetylacetonate, which is more suited for industrial applications .

- Functional Diversity: Aluminum phenolsulfonate’s antimicrobial properties contrast with aluminum PCA’s non-antimicrobial biological additive role .

Toxicological and Regulatory Considerations

- Mercury Analogues : Bis(5-oxo-prolinato)mercury compounds (e.g., CAS 94276-38-7) are restricted due to mercury toxicity, emphasizing the safety advantage of aluminum and zinc analogues .

- Cadmium Complex: Proline-derived cadmium salts (e.g., CAS 16105-06-9) are avoided in consumer products due to cadmium’s carcinogenicity, unlike aluminum PCA’s GRAS (Generally Recognized As Safe) status in cosmetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.